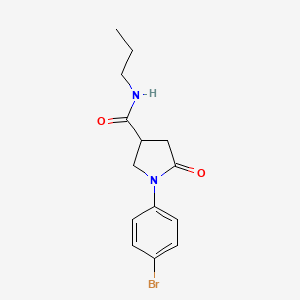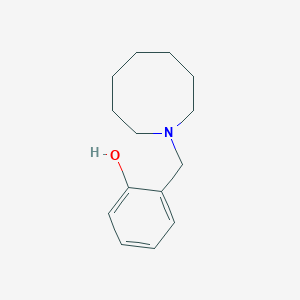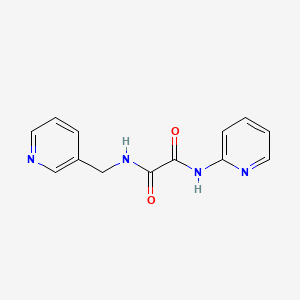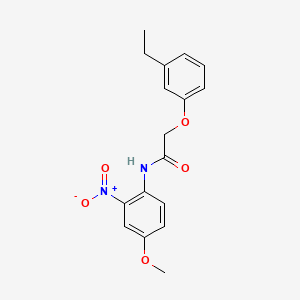
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide, also known as Brorphine, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in 2019 and is considered a novel psychoactive substance. Brorphine has gained attention in the scientific community due to its potential use in pain management and as a research tool in the field of opioid pharmacology.
作用机制
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide acts on the mu-opioid receptor, which is a G protein-coupled receptor located in the brain and spinal cord. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in pain relief and other effects such as euphoria and sedation. 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has also been shown to have some affinity for the delta-opioid receptor, which could contribute to its analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has been shown to have other biochemical and physiological effects. It has been found to have some affinity for the kappa-opioid receptor, which is involved in the regulation of mood and stress response. 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has also been shown to have some activity at the serotonin and dopamine receptors, which could contribute to its potential use as a research tool in the field of opioid pharmacology.
实验室实验的优点和局限性
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has several advantages as a research tool. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the pharmacology of this receptor. It also has a slower onset of action and longer duration of effect than traditional opioid analgesics, which could make it useful for studying the long-term effects of opioid exposure.
However, there are also some limitations to using 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide in lab experiments. It is a novel psychoactive substance, which means that there is limited information available on its safety and toxicity. It is also a controlled substance, which could make it difficult to obtain for research purposes.
未来方向
There are several potential future directions for research on 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide. One area of interest is its potential use in pain management. Further studies could investigate the safety and efficacy of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide compared to traditional opioid analgesics. Another area of interest is its potential use as a research tool in the field of opioid pharmacology. Research could investigate the effects of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide on different opioid receptors and its potential interactions with other neurotransmitter systems. Finally, future studies could investigate the safety and toxicity of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide to better understand its potential risks and benefits.
合成方法
The synthesis of 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide involves the reaction of 4-bromoacetophenone with propylamine, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide. This synthesis method has been described in detail in a scientific publication by researchers at the University of California, Berkeley.
科学研究应用
1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide has been studied for its potential use in pain management. It has been shown to have a high affinity for the mu-opioid receptor, which is the primary target for opioid analgesics. In a study published in the Journal of Medicinal Chemistry, 1-(4-bromophenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide was found to have a potency similar to that of morphine in activating the mu-opioid receptor. However, it was also found to have a slower onset of action and longer duration of effect, which could make it a useful alternative to traditional opioid analgesics.
属性
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-7-16-14(19)10-8-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVANIMWSLLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5213364.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)

![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5213397.png)
![3-benzyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213404.png)
![trisodium dibutyl [phosphinatobis(methylene)]bis(phosphonate)](/img/structure/B5213407.png)